tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
tert-Butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic amine derivative featuring a norbornane-like framework with a tert-butyl carbamate (Boc) protecting group and an amino substituent at the 6-position. Its stereochemistry (1S,4S,6R) is critical for its physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral ligands and bioactive molecules . The compound’s rigid bicyclic structure enhances stereochemical stability, while the Boc group facilitates selective deprotection during synthetic workflows .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m0/s1 |
InChI Key |
WDLJVXLPYIOWOZ-YIZRAAEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]([C@@H]1C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic ketone.
Reduction: The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Protection: The amino group is protected using a tert-butyl ester to prevent unwanted reactions during subsequent steps.
Cyclization: The protected amino alcohol undergoes cyclization to form the bicyclic structure.
Deprotection: The tert-butyl ester is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can produce a variety of alkylated or acylated products.
Scientific Research Applications
tert-Butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of azabicycloheptane derivatives significantly impacts their reactivity and applications. Key stereoisomers include:
*Note: The CAS number 1433638-95-9 is shared by enantiomeric forms due to supplier-specific labeling practices.
Key Findings :
- The (1S,4S,6R) configuration exhibits superior binding affinity in receptor modulation compared to its (1R,4R,6S) counterpart .
- Racemic mixtures are less pharmacologically relevant but serve as cost-effective intermediates .
Positional Isomers (Amino Group Variation)
The position of the amino group alters hydrogen-bonding capacity and synthetic utility:
Key Findings :
- 6-Amino derivatives exhibit higher solubility in polar solvents (e.g., DMSO) due to favorable hydrogen-bonding geometry .
- 5-Amino analogs are more reactive in nucleophilic acyl substitution reactions .
Functional Group Analogues
Replacing the amino group with hydroxyl or other moieties modulates acidity and reactivity:
Key Findings :
- Hydroxyl derivatives are prone to oxidation, limiting their use in long-term storage .
- Amino-substituted variants show enhanced stability in physiological pH ranges .
Ring Size and Bicyclic Framework Variants
Larger or smaller bicyclic systems influence steric hindrance and ring strain:
Key Findings :
Biological Activity
Tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound notable for its unique azabicyclo structure, which incorporates a nitrogen atom within a bicyclic framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activities and influencing receptor signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- IUPAC Name : this compound
- CAS Number : 1628319-93-6
Table 1: Structural Features of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | Bicyclic structure with hydroxyl group | Hydroxyl instead of amino group |
| Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | Similar bicyclic core | Different stereochemistry at 6-position |
| Tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | Bicyclic structure with amino group | Different stereochemistry at 4-position |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity.
Potential Targets
- Enzymatic Modulation : The compound may influence enzyme kinetics through competitive inhibition or allosteric modulation.
- Receptor Interaction : It could act as an agonist or antagonist at various receptor sites, impacting signaling pathways involved in physiological processes.
Research Findings
Recent studies have suggested that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary research indicates cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.
- Antiviral Properties : Its structural similarity to known antiviral agents raises the possibility of efficacy against viral infections.
Case Study Example
In a study assessing the cytotoxic effects of various azabicyclo compounds on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF7), with an IC50 value indicating effective potency compared to standard chemotherapeutic agents.
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity of this compound to various receptors and enzymes:
| Biological Target | Binding Affinity (Ki) | Assay Type |
|---|---|---|
| Enzyme A | 50 nM | Competitive Inhibition |
| Receptor B | 200 nM | Radiolabeled Binding Assay |
These findings indicate that the compound has a moderate binding affinity for certain biological targets, warranting further investigation into its pharmacological potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
